molecular formula C18H15N5O4 B11677107 N'-(4-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-39-4

N'-(4-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11677107
CAS No.: 302918-39-4
M. Wt: 365.3 g/mol
InChI Key: MXDBYTBIZBUHCD-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (CAS: 302918-39-4) is a pyrazole-carbohydrazide derivative featuring a 3-nitrophenyl group at the pyrazole C3 position and a 4-methoxybenzylidene moiety at the hydrazide terminus. Its molecular formula is C₁₈H₁₅N₅O₄ (MW: 365.343 g/mol). The compound is synthesized via a condensation reaction between 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde in ethanol under acidic reflux conditions .

Key structural attributes include:

  • Electron-withdrawing nitro group (–NO₂) at the phenyl ring (C3 of pyrazole), influencing electronic properties and bioactivity.
  • Methoxy group (–OCH₃) on the benzylidene moiety, contributing to solubility and intermolecular interactions.
  • Planar geometry stabilized by intramolecular hydrogen bonding (N–H···O), as confirmed by X-ray diffraction and DFT studies .

Properties

CAS No.

302918-39-4

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O4/c1-27-15-7-5-12(6-8-15)11-19-22-18(24)17-10-16(20-21-17)13-3-2-4-14(9-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

MXDBYTBIZBUHCD-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

  • Formation of Pyrazole Ring : Reacting hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Methoxybenzylidene : Condensation reaction with 4-methoxybenzaldehyde.
  • Nitrophenyl Substitution : Electrophilic substitution reactions to introduce the nitrophenyl group.

Anti-inflammatory Properties

Research indicates that N'-(4-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide exhibits significant anti-inflammatory activity. Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential therapeutic application in treating inflammatory diseases.

Anticancer Activity

The compound has also been studied for its anticancer properties. Molecular docking studies revealed that it can effectively bind to various enzymes implicated in cancer progression. This interaction suggests that modifications to enhance binding affinity could lead to the development of new anticancer agents.

Case Studies

  • Inhibition of Inflammatory Enzymes : A study demonstrated that this compound significantly reduced the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation.
  • Anticancer Mechanism Exploration : Another investigation utilized molecular docking techniques to explore the binding interactions between this compound and protein targets involved in cell proliferation, revealing promising pathways for further drug development.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies provide insights into the compound's mechanism of action and potential efficacy as a therapeutic agent.

Key Findings from Docking Studies:

  • The compound demonstrated strong binding affinity towards specific receptors involved in inflammatory responses.
  • Structural modifications can enhance binding interactions, potentially increasing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents (R₁, R₂) Molecular Formula MW (g/mol) HOMO-LUMO Gap (eV) LogP
Target Compound (CAS 302918-39-4) R₁=3-NO₂; R₂=4-OCH₃ C₁₈H₁₅N₅O₄ 365.343 3.8 2.1
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-analog R₁=3-NO₂; R₂=4-NO₂ C₁₇H₁₂N₆O₅ 380.32 3.5 1.8
N'-(4-Hydroxybenzylidene)-3-(3-methoxyphenyl)-analog R₁=3-OCH₃; R₂=4-OH C₁₈H₁₆N₄O₃ 336.34 4.2 1.5
(E)-N’-(4-Methoxybenzylidene)-5-methyl-analog R₁=5-CH₃; R₂=4-OCH₃ C₁₈H₁₆N₄O₃ 336.34 4.0 2.3

Key Observations :

  • Electron-withdrawing groups (e.g., –NO₂) reduce the HOMO-LUMO gap, enhancing reactivity and charge-transfer interactions .
  • Methoxy and hydroxy groups increase solubility (lower LogP) compared to nitro derivatives .
  • The 3-nitrophenyl group in the target compound lowers the HOMO-LUMO gap (3.8 eV) compared to the 5-methyl analog (4.0 eV), suggesting greater electrophilicity .

Spectroscopic and Crystallographic Differences

  • IR Spectroscopy :
    • The target compound exhibits strong N–O stretching at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group, absent in methoxy/hydroxy analogs .

      – Methoxy derivatives show C–O stretching at 1250–1100 cm⁻¹ .
  • ¹H NMR :
    – The 4-methoxybenzylidene proton resonates at δ 8.3 ppm (s, 1H, CH=N), while nitro analogs show deshielded aromatic protons (δ 8.5–8.7 ppm) due to electron withdrawal .
  • X-ray Diffraction :
    – The nitro group induces a twisted conformation (dihedral angle: 15° between pyrazole and phenyl), whereas methoxy/hydroxy analogs adopt a more planar geometry .
Table 2: Comparative Bioactivity Profiles
Compound IC₅₀ (μM) against A549 Cells Binding Affinity (kcal/mol) to EGFR Kinase
Target Compound 12.5 ± 1.2 -8.9
5-Methyl analog (E-MBPC) 25.3 ± 2.1 -7.2
4-Nitrobenzylidene analog 8.7 ± 0.9 -9.5
4-Hydroxybenzylidene analog >50 -6.8

Key Findings :

  • The 3-nitrophenyl group enhances cytotoxicity (IC₅₀: 12.5 μM) compared to the 5-methyl analog (IC₅₀: 25.3 μM), likely due to stronger interactions with cellular targets like EGFR kinase .
  • Nitro-rich analogs (e.g., 4-nitrobenzylidene derivative) show superior binding affinity (-9.5 kcal/mol) but may suffer from reduced solubility .
  • Hydroxy derivatives exhibit poor activity, possibly due to rapid metabolic glucuronidation .

Preparation Methods

Core Reaction Strategy

The synthesis of N'-(4-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide follows a two-step protocol:

  • Formation of 3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide : This intermediate is synthesized via cyclization of β-keto esters with hydrazine derivatives, followed by nitration at the phenyl group.

  • Condensation with 4-Methoxybenzaldehyde : The carbohydrazide intermediate reacts with 4-methoxybenzaldehyde under acidic conditions to form the Schiff base linkage.

The general reaction scheme is:

3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide+4-MethoxybenzaldehydeH+Target Compound\text{3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{H}^+} \text{Target Compound}

This mechanism is consistent with analogous pyrazole-carbohydrazide syntheses.

Step 1: Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide

  • Reagents : Ethyl acetoacetate, 3-nitrophenylhydrazine, hydrazine hydrate.

  • Conditions : Reflux in ethanol (6–8 hours, 80°C).

  • Mechanism : Cyclocondensation forms the pyrazole ring, followed by nitration using nitric acid-sulfuric acid mixture.

Step 2: Schiff Base Formation

  • Reagents : 4-Methoxybenzaldehyde, catalytic HCl.

  • Conditions : Reflux in methanol (4–6 hours, 60°C).

  • Key Observation : The methoxy group’s electron-donating nature enhances electrophilicity at the aldehyde carbon, accelerating imine bond formation.

Optimization of Reaction Parameters

Solvent Effects on Yield

SolventDielectric ConstantYield (%)Reaction Time (h)
Methanol32.7784.5
Ethanol24.3725.0
Acetonitrile37.5656.0
Toluene2.4418.0

Polar protic solvents like methanol maximize yield due to improved solubility of intermediates and stabilization of the protonated Schiff base intermediate.

Acid Catalyst Screening

CatalystConcentration (mol%)Yield (%)
HCl578
H₂SO₄568
CH₃COOH554
p-TSA571

HCl outperforms other catalysts by facilitating rapid protonation of the carbonyl oxygen, enhancing electrophilicity without side reactions.

Advanced Characterization Techniques

Spectroscopic Validation

  • FT-IR :

    • N-H stretch: 3250–3300 cm⁻¹ (hydrazide).

    • C=N stretch: 1620 cm⁻¹ (Schiff base).

  • ¹H NMR (DMSO-d₆) :

    • δ 8.72 (s, 1H, CH=N).

    • δ 7.85–8.21 (m, 4H, nitrophenyl).

    • δ 3.84 (s, 3H, OCH₃).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile:water = 70:30).

  • Elemental Analysis : Calculated (%) for C₁₈H₁₅N₅O₄: C 58.53, H 4.09, N 18.96; Found: C 58.48, H 4.12, N 18.89.

Comparative Analysis with Analogous Compounds

Compound VariantKey Structural DifferenceYield (%)Melting Point (°C)
4-Ethoxybenzylidene derivativeEthoxy vs. methoxy71198–200
2-Methoxybenzylidene derivativeOrtho-methoxy substitution63185–187
4-Hydroxybenzylidene derivativeHydroxy vs. methoxy68210–212

The 4-methoxy substitution optimizes steric and electronic factors, yielding a balance between reactivity and stability.

Industrial-Scale Adaptation Challenges

Purification Considerations

  • Recrystallization Solvents : Ethanol-water (3:1) achieves >95% recovery.

  • Chromatography : Silica gel (hexane:ethyl acetate = 1:2) removes nitration byproducts .

Q & A

Basic Questions

Q. What are the established synthetic routes for N'-(4-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and its analogs?

  • Methodological Answer : The compound is typically synthesized via condensation of a pyrazole carbohydrazide precursor with a substituted benzaldehyde. For example, hydrazide intermediates are first prepared by reacting pyrazole carboxylic acids with hydrazine hydrate. Subsequent Schiff base formation occurs by reacting the hydrazide with 4-methoxybenzaldehyde under reflux in ethanol, often with catalytic acetic acid. Characterization of intermediates and final products is performed using IR, NMR, and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Methodological Answer :

  • Spectroscopy :
  • IR : Confirms the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups.
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm); ¹³C NMR confirms carbonyl carbons (~160–170 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and packing. SHELX programs (e.g., SHELXL) refine crystal structures, with WinGX/ORTEP used for visualization .

Q. How are purity and stability assessed during synthesis?

  • Methodological Answer :

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluents) purifies intermediates.
  • Elemental Analysis : Validates empirical formulas (C, H, N percentages within ±0.4% of theoretical values).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under nitrogen atmosphere .

Advanced Questions

Q. What computational strategies are employed to predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311G(d,p) basis sets optimize geometry, compute HOMO-LUMO energies (for charge transfer analysis), and map molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites.
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., LP(O)→σ*(N–H)) .
  • Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C–H⋯O, π–π stacking) in crystal packing .

Q. How does molecular docking guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Target Selection : DNA gyrase (PDB ID: 1KZN) or carbonic anhydrase (PDB ID: 3LXE) are common targets for antibacterial/hypoglycemic studies.
  • Docking Workflow :

Protein Preparation : Remove water, add hydrogens, assign charges (e.g., AutoDock Tools).

Grid Generation : Focus on active sites (e.g., ATP-binding pocket of DNA gyrase).

Scoring : AutoDock Vina evaluates binding affinities (ΔG values).

  • Validation : Compare docked poses with co-crystallized ligands (RMSD <2.0 Å) .

Q. How can contradictions in biological activity data for structurally similar analogs be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro vs. methoxy groups) and correlate with IC₅₀ values. For example, 3-nitrophenyl derivatives show higher DNA gyrase inhibition than 4-methoxy analogs due to enhanced π-stacking .
  • Experimental Validation : Re-test compounds under standardized conditions (e.g., MTT assay for cytotoxicity, MES for anticonvulsant activity) .

Q. What are best practices for refining crystal structures of hydrazide derivatives?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement in SHELXL :

Initial Model : Solve via dual-space methods (SHELXT).

Anisotropic Refinement : Assign ADPs to non-H atoms.

Hydrogen Placement : Geometrically fix H-atoms (HFIX command).

  • Validation : Check R1/wR2 (<5%), Flack parameter (for chirality), and CIF files via PLATON .

Notes

  • Contradictions Addressed : and highlight substituent-dependent bioactivity, resolved via SAR and docking .
  • Advanced Tools : SHELX (crystallography), Gaussian (DFT), AutoDock (docking) are industry standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.